molecular formula C25H21N3O3S2 B12132751 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B12132751
M. Wt: 475.6 g/mol
InChI Key: PRTVVUVVKMRXFM-UHFFFAOYSA-N
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Description

2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan-2-ylmethyl and naphthalen-1-yl groups. Key steps include:

    Formation of the thieno[2,3-d]pyrimidine core: This is achieved through cyclization reactions involving appropriate precursors.

    Attachment of the furan-2-ylmethyl group: This step often involves nucleophilic substitution reactions.

    Introduction of the naphthalen-1-yl group: This is typically done through amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the core structure and may exhibit similar chemical and biological properties.

    Furan derivatives: Compounds containing the furan ring can have diverse applications in chemistry and biology.

    Naphthalene derivatives: These compounds are known for their aromatic properties and potential biological activity.

Uniqueness

What sets 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide apart is the combination of these three distinct moieties in a single molecule. This unique structure could confer specific properties that are not observed in simpler compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C25H21N3O3S2

Molecular Weight

475.6 g/mol

IUPAC Name

2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C25H21N3O3S2/c1-15-16(2)33-23-22(15)24(30)28(13-18-9-6-12-31-18)25(27-23)32-14-21(29)26-20-11-5-8-17-7-3-4-10-19(17)20/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI Key

PRTVVUVVKMRXFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)CC5=CC=CO5)C

Origin of Product

United States

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